5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Description
Synthesis Analysis
The synthesis of spiro compounds typically involves regio- and stereospecific assembly from simple precursors, employing one-pot procedures for efficiency. For example, the synthesis of dispiro[indoline-3,3′-pyrrolizine-1′,5′′-thiazolidine]s, which share a structural similarity with 5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, has been achieved with high regio- and stereoselectivity using simple starting materials in a one-pot procedure. This process is characterized by various modes of supramolecular assembly, depending on different combinations of hydrogen bonds (Romo et al., 2020).
Molecular Structure Analysis
The molecular structure of spiro compounds, including 5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, is often studied through spectroscopic and structural characterization techniques. The structure typically features contiguous stereogenic centers, which are crucial for its biological and chemical properties. The supramolecular assembly of these compounds can be influenced by the presence of various hydrogen bonding interactions, such as N—H⋯N, N—H⋯O, and C—H⋯S=C (Romo et al., 2020).
Chemical Reactions and Properties
Spiro compounds can undergo a variety of chemical reactions, depending on their functional groups and the conditions applied. For instance, the synthesis of related spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitriles demonstrates the versatility of spiro compounds in participating in one-pot, three-component condensation reactions in water, showcasing their chemical reactivity and potential for generating diverse molecular structures (Rahmati et al., 2012).
properties
IUPAC Name |
5'-aminospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKZSACVBHBOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)N)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390362 | |
Record name | 5'-AMINOSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'(1'H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
CAS RN |
113207-59-3 | |
Record name | 5'-AMINOSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'(1'H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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